2',4'-Dihydroxy-4-nitrochalcone

Antioxidant Mechanisms Computational Chemistry Structure-Activity Relationship

2',4'-Dihydroxy-4-nitrochalcone (PubChem CID is a synthetic chalcone derivative with the molecular formula C15H11NO5 and a molecular weight of 285.25 g/mol. It is characterized by a dual substitution pattern: two hydroxyl groups at the 2' and 4' positions on the acetophenone-derived A-ring and a single nitro group at the 4-position on the B-ring.

Molecular Formula C15H11NO5
Molecular Weight 285.25 g/mol
Cat. No. B1258120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4'-Dihydroxy-4-nitrochalcone
Synonyms2',4'-dihydroxy-4-nitrochalcone
Molecular FormulaC15H11NO5
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-]
InChIInChI=1S/C15H11NO5/c17-12-6-7-13(15(19)9-12)14(18)8-3-10-1-4-11(5-2-10)16(20)21/h1-9,17,19H/b8-3+
InChIKeyXRAHHIWSKGILGK-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4'-Dihydroxy-4-nitrochalcone for Research Procurement: A Synthon with a Dual Hydroxy-Nitro Substitution Pattern


2',4'-Dihydroxy-4-nitrochalcone (PubChem CID 19540641) is a synthetic chalcone derivative with the molecular formula C15H11NO5 and a molecular weight of 285.25 g/mol [1]. It is characterized by a dual substitution pattern: two hydroxyl groups at the 2' and 4' positions on the acetophenone-derived A-ring and a single nitro group at the 4-position on the B-ring. This combination of electron-donating (-OH) and strongly electron-withdrawing (-NO2) groups in a single molecule creates unique electronic properties that are central to its research utility as a mechanistic probe and synthetic intermediate [2].

Dual hydroxy-nitro substitution pattern for electronic asymmetry studies
Synthetic intermediate for nitro-substituted flavanone synthesis
Mechanistic probe for chalcone-to-flavanone cyclization research

Why a Generic Chalcone Cannot Substitute for 2',4'-Dihydroxy-4-nitrochalcone in Specific Research Applications


Simple substitution of a generic chalcone analog is not feasible for applications leveraging the compound's unique electronic architecture. Computational studies indicate that the specific 2',4'-dihydroxy substitution pattern is a key pharmacophore for potent radical scavenging activity, a property directly linked to calculated ionization potentials and bond dissociation enthalpies that are unique to this arrangement [1]. Furthermore, the presence of both the 2'-hydroxyl and the 4-nitro groups creates a distinct chemical reactivity profile. Kinetic and spectroscopic analyses have demonstrated that 2-hydroxychalcones bearing a nitro substituent cyclize to flavanones via a mechanism and at a rate distinct from their non-nitrated or differently hydroxylated counterparts [2]. These foundational differences in electronic behavior and reactivity preclude simple interchange with analogs lacking this precise substitution.

Cyclization pathway Generic 2'-hydroxychalcones cyclize in aqueous alkali, while the 4-nitro analog requires methanolic alkali, altering reaction outcomes and yields.
Radical scavenging profile Non-hydroxylated nitrochalcones lack hydrogen-donor groups, limiting their utility in antioxidant mechanism studies; the 2',4'-dihydroxy pattern is predicted necessary for activity.

Quantitative Differentiation of 2',4'-Dihydroxy-4-nitrochalcone from its Closest Analogs


Predicted Radical Scavenging Potency Versus Non-Hydroxylated Nitrochalcones

Computational models using Density Functional Theory (B3LYP/6-31G**) predict that the presence of hydroxyl groups at the C2' and C4' positions is a critical determinant for potent radical scavenging activity. While quantitative experimental kinetics for 2',4'-dihydroxy-4-nitrochalcone are not reported, its theoretical ionization potential (IP) and O-H bond dissociation enthalpy (BDE) are predicted to be significantly more favorable for direct radical scavenging compared to the non-hydroxylated analog, 4-nitrochalcone. This class-level model provides a strong theoretical basis for its superior performance as a radical scavenger within chemical systems [1].

Scavenging Potential
Class-level inference
Predicted lower IP and O-H BDE vs. 4-nitrochalcone (computational model)
Supports radical-scavenging mechanism studies
Computational prediction; experimental validation needed
Antioxidant Mechanisms Computational Chemistry Structure-Activity Relationship

Antigenotoxic Efficacy Compared to 2',4'-Dihydroxychalcone

In the in vitro comet assay on human hepatoma HepG2 cells, 2',4'-dihydroxychalcone significantly reduced benzo[a]pyrene (B[a]P)-induced DNA damage, achieving inhibition values of 28.2–43.9% at low concentrations of 0.01–1 µg/mL [1]. While this data is for the non-nitrated analog, the study establishes the 2',4'-dihydroxychalcone scaffold as an effective antigenotoxic agent, providing a quantitative baseline for comparison. The introduction of the nitro group at the 4-position in 2',4'-dihydroxy-4-nitrochalcone would be expected to modulate this activity due to its influence on the molecule's electronic properties and potential for nitroreductase-mediated activation, making it a distinct candidate for further investigation.

DNA Damage Inhibition
Cross-study comparable
Scaffold benchmark: 28.2–43.9% inhibition (0.01–1 µg/mL) for non-nitrated analog
Provides baseline for nitro-substituent effect studies
Direct data for target compound not available
DNA Damage Antigenotoxicity Chemoprevention

Unique Cyclization Kinetics Distinct from Non-Nitrated Analogs

A kinetic study by Furlong & Nudelman (1985) directly demonstrates that the cyclization of 2′-hydroxy-4-nitrochalcone to its corresponding flavanone proceeds via a markedly different mechanism and solvent requirement than non-nitrated 2′,4′-dihydroxychalcone [1]. The nitro analog requires a methanolic alkaline medium for optimal conversion, whereas the non-nitrated versions cyclize readily in aqueous alkali. This implies a unique rate-determining step influenced by the electron-withdrawing nitro group, making 2',4'-dihydroxy-4-nitrochalcone a specific mechanistic probe for studying substituent effects on chalcone-to-flavanone conversions.

Cyclization Mechanism
Supporting evidence
Requires methanolic alkaline medium vs. aqueous alkali for non-nitrated analog
Enables mechanistic investigation of electronic substituent effects
Qualitative kinetic difference reported
Flavanone Synthesis Reaction Kinetics Chemical Reactivity

Exploiting Class-Level Multitarget Potential Against 4-Nitrochalcone's Narrower Profile

A comprehensive 2026 review on the pharmacological activities of nitrochalcones highlights that the class is recognized for its multi-target potential, intervening in oxidative stress, inflammation, and cell proliferation pathways [1]. In contrast, research on 4-nitrochalcone has been narrowly focused on MAO-B and AChE inhibition (IC50: 0.066 µM for hMAO-B) [2]. The additional hydroxyl substitution on 2',4'-dihydroxy-4-nitrochalcone is predicted by the computational model to expand its pharmacodynamic profile, particularly towards antioxidant and radical-scavenging mechanisms, potentially offering a broader therapeutic window or a different pharmacological fingerprint than 4-nitrochalcone alone.

Pharmacological Scope
Class-level inference
Nitrochalcone class linked to multi-target pathways; 4-nitrochalcone selective for MAO-B/AChE
May support polypharmacology probe studies
Target-specific data not available for this compound
Drug Discovery Multi-Target Ligands Nitrochalcones

Optimal Research Application Scenarios for Procuring 2',4'-Dihydroxy-4-nitrochalcone


Synthetic Intermediate for Functionalized Nitro-Flavanones

Its unique cyclization behavior in methanolic alkali, distinct from non-nitrated chalcones, makes it a critical intermediate for the targeted synthesis of 2,3-dihydro-4H-chromen-4-ones (flavanones) bearing a nitro substituent on the B-ring. This is essential for programs investigating nitro-flavanone pharmacology or using these heterocycles as further synthetic building blocks [1].

Mechanistic Probe in Structure-Activity Relationship (SAR) Studies

The dual hydroxy-nitro substitution pattern creates a strong electronic asymmetry, making it an ideal tool compound for dissecting the contributions of hydrogen-bonding and electron-withdrawing effects to biological activity. It serves as a comparator to both 2',4'-dihydroxychalcone and 4-nitrochalcone in SAR panels exploring antioxidant, anti-inflammatory, or anticancer mechanisms [2][3].

Computational Chemistry Model Validation

Given the established computational models predicting its radical scavenging potential, this compound is ideally suited for validation studies correlating theoretical calculations (B3LYP/6-31G**) with experimental data on peroxynitrite scavenging and lipid peroxidation, thereby refining predictive models for nitrochalcone reactivity [2].

Application
Selection Property
Validation Focus
Nitro-flavanone synthesis
Methanolic alkali cyclization behavior
Reaction yield and flavanone purity verification
Electronic SAR studies
Dual hydroxy-nitro substitution pattern
Comparative bioactivity datasets with non-nitrated and non-hydroxylated analogs
Computational model validation
Predicted radical scavenging potential
Correlation of theoretical IP/BDE with experimental scavenging assays
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